alpha-Elemolic acid
Overview
Description
Alpha-Elemolic acid: is a triterpenoid compound with the molecular formula C30H48O3 . It is known for its presence in various natural sources and has been studied for its potential biological activities. The compound is characterized by its complex structure, which includes multiple rings and hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Alpha-Elemolic acid can be synthesized through several chemical routes. One common method involves the oxidation of lanosterol, a triterpenoid precursor, using specific oxidizing agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate. The process involves multiple steps, including hydroxylation and oxidation, to achieve the final product .
Industrial Production Methods: : In an industrial setting, this compound can be extracted from natural sources such as plant resins. The extraction process involves solvent extraction followed by purification using techniques like column chromatography. The industrial production focuses on optimizing yield and purity while minimizing the use of hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions: : Alpha-Elemolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as ketones and aldehydes, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with reagents like acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex triterpenoids.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: Studied for its anti-inflammatory, antibacterial, and anticancer properties. It has shown potential in inhibiting specific enzymes and pathways involved in inflammation and cancer progression.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of alpha-Elemolic acid involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes like phospholipase A2, which plays a role in the inflammatory response. By modulating this enzyme, this compound can reduce inflammation and associated symptoms. Additionally, it interacts with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Alpha-Elemolic acid is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:
Beta-Elemolic acid: Another triterpenoid with similar properties but different stereochemistry.
Oleanolic acid: Known for its anti-inflammatory and hepatoprotective effects.
Ursolic acid: Exhibits anticancer and anti-inflammatory properties.
Compared to these compounds, this compound has shown distinct enzyme inhibition profiles and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[(3R,5R,10S,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24-25,31H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24-,25+,28+,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSBUIQBEPROBM-IMJUUJEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317040 | |
Record name | α-Elemolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | alpha-Elemolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034964 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28282-27-1 | |
Record name | α-Elemolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28282-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxytirucallic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028282271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α-Elemolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxytirucallic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L9Q67LR3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | alpha-Elemolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034964 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 - 224 °C | |
Record name | alpha-Elemolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034964 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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